molecular formula C8H5BrClN3S B2464809 5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 299442-88-9

5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2464809
CAS No.: 299442-88-9
M. Wt: 290.56
InChI Key: LZBGWPLTTUELAD-UHFFFAOYSA-N
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Description

Molecular Formula: C₈H₅BrClN₃S Structural Features: This compound contains a 1,3,4-thiadiazole core substituted at position 5 with a 5-bromo-2-chlorophenyl group and at position 2 with an amine group.

Properties

IUPAC Name

5-(5-bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBGWPLTTUELAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NN=C(S2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-2-chlorophenyl Thiosemicarbazide

A thiourea derivative is first synthesized by reacting 5-bromo-2-chlorophenyl isothiocyanate with hydrazine hydrate in ethanol under reflux. The resulting thiosemicarbazide is then cyclized using polyphosphoric acid (PPA) or methanesulfonic acid as a dehydrating agent.

Typical Procedure

  • Step 1 : 5-Bromo-2-chlorophenyl isothiocyanate (1 equiv) is treated with hydrazine hydrate (1.2 equiv) in ethanol at 80°C for 6 hours.
  • Step 2 : The crude thiosemicarbazide is isolated and cyclized with PPA (3 equiv) at 120°C for 4 hours.
  • Yield : ~60–70% after purification by recrystallization from ethanol.

Oxidative Cyclization of Thiosemicarbazones

Oxidative cyclization using ferric chloride (FeCl₃) offers an alternative pathway. This method is particularly effective for introducing electron-withdrawing groups like halogens on the phenyl ring.

Reaction Conditions

  • Substrate : 5-Bromo-2-chlorobenzaldehyde thiosemicarbazone.
  • Oxidizing Agent : FeCl₃ (2 equiv) in acetonitrile.
  • Temperature : 60°C, 8 hours.
  • Yield : ~55–65%.

Mechanistic Insight : FeCl₃ facilitates intramolecular cyclization by abstracting a hydride, leading to thiadiazole ring formation while retaining the amino group at position 2.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. A representative protocol involves:

  • Reagents : 5-Bromo-2-chlorobenzoic acid, thiosemicarbazide, and PPA.
  • Conditions : Microwave heating at 150°C for 20 minutes.
  • Yield : ~75–80%.

Advantages : Enhanced reaction efficiency and reduced side-product formation.

Comparative Analysis of Methods

Method Starting Materials Key Reagents Yield (%) Purity (%)
Thiosemicarbazide Cyclization 5-Bromo-2-chlorophenyl isothiocyanate PPA 60–70 ≥95
Oxidative Cyclization 5-Bromo-2-chlorobenzaldehyde FeCl₃ 55–65 90–95
Halogenation 5-Phenyl-1,3,4-thiadiazol-2-amine NBS, SOCl₂ 40–50 85–90
Microwave Synthesis 5-Bromo-2-chlorobenzoic acid PPA 75–80 ≥95

Challenges and Optimization Strategies

  • Low Yields in Halogenation : Competing side reactions during bromination/chlorination can be mitigated using directing groups or sterically hindered substrates.
  • Purification Difficulties : Column chromatography (SiO₂, ethyl acetate/hexane) or trituration with methanol effectively isolates the product.
  • Scale-Up Considerations : Microwave methods are less practical for industrial production; traditional cyclization routes remain preferred for bulk synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions can occur at the bromo and chloro substituents.

    Substitution: Nucleophilic substitution reactions are common, especially at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C8H5BrClN3SC_8H_5BrClN_3S and a molecular weight of 290.57g/mol290.57\,g/mol. It features a thiadiazole ring that is substituted with both bromo and chloro groups on the phenyl ring. These substituents significantly influence the compound's reactivity and biological activity.

Chemistry

  • Synthesis of Complex Molecules :
    • Building Block : This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for further functionalization to create derivatives with enhanced properties.
  • Chemical Reactions :
    • Reactivity : The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of new compounds with potential applications in different fields.
Reaction TypeCommon ReagentsProducts
OxidationHydrogen peroxideSulfoxides or sulfones
ReductionLithium aluminum hydrideAmines or alcohols
SubstitutionSodium methoxideFunctionalized derivatives

Biology

  • Antimicrobial Activity :
    • Mechanism : The compound exhibits significant antimicrobial properties against various pathogens. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
    Bacterial StrainActivity Level
    Staphylococcus aureusStrong
    Escherichia coliModerate
    Pseudomonas aeruginosaWeak
  • Anticancer Activity :
    • In Vitro Studies : The compound demonstrates potent anticancer properties by inducing apoptosis in cancer cells. For example, it has shown cytotoxic effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
    Cell LineIC50 (µg/mL)Mechanism of Action
    MCF-73.77Induces apoptosis
    HepG26.51Cell cycle arrest at G2/M phase

Medicine

  • Drug Development :
    • The compound is being explored for its potential use as an inhibitor of specific enzymes, particularly carbonic anhydrase II, which plays a crucial role in maintaining acid-base balance in biological systems.
  • Therapeutic Potential :
    • Its unique structure allows it to interact with various biological targets, making it a candidate for developing new pharmaceuticals aimed at treating infections and cancers.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of 5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine:

  • Study on Anticancer Properties :
    • A study demonstrated that substituting electron-withdrawing groups like bromine significantly improved cytotoxicity compared to unsubstituted derivatives. In vivo studies indicated that this compound effectively targeted tumor cells with minimal side effects.
  • Antimicrobial Efficacy :
    • Research has shown that this thiadiazole derivative possesses selective antimicrobial activity against certain bacterial strains while being less effective against fungal strains.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazoles are highly dependent on substituent patterns. Below is a comparison of key derivatives:

Compound Name Substituents (Position) Key Features
5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine 5-bromo-2-chlorophenyl (C5), NH₂ (C2) Enhanced steric bulk; potential for dual halogen-mediated bioactivity
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol 4-bromobenzylidene (C5), SH (C2) Thiol group enables disulfide bonding; moderate antimicrobial activity
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine 4-chlorophenyl (C5), NH₂ (C2) Simpler structure; used in carbonitrile synthesis with anticancer activity
5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine 2-bromophenyl (C5), NH₂ (C2) Anticancer activity against MCF-7 cells (GI₅₀ = 32.7 µM)
5-Bromo-1,3,4-thiadiazol-2-amine Br (C5), NH₂ (C2) Minimal steric hindrance; intermediate for complex derivatives
Anticancer Activity
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine : Serves as a precursor for thiadiazolo[3,2-a]pyrimidine-6-carbonitriles, which exhibit GI₅₀ values of 28.9–55.3 µM against PC-3 and K562 cell lines.
  • 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine : Shows moderate activity against breast cancer (MCF-7) cells.
  • Halogen Positioning: The 5-bromo-2-chloro substitution in the target compound may improve DNA intercalation or enzyme inhibition compared to monosubstituted analogues due to increased lipophilicity.
Antimicrobial Activity
  • 5-(p-Substituted phenyl)-N-(3-(5-nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amine : Derivatives with nitro groups exhibit MIC values of 12.5–25 µg/mL against S. aureus and E. coli.
  • Ultrasound-synthesized 5-(benzylthio) derivatives : Enhanced yields (85–92%) under sonication vs. conventional methods (60–70%).

Computational and Structural Insights

  • Docking Studies : Thiadiazolo[3,2-a]pyrimidine-6-carbonitriles show strong binding to thymidylate synthase (binding energy = −9.2 kcal/mol), a key enzyme in DNA synthesis.
  • Collision Cross-Section (CCS) : Predicted CCS values for 5-(5-bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine (146.8 Ų) suggest moderate membrane permeability compared to simpler analogues.

Biological Activity

5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the chemical formula C8_8H5_5BrClN3_3S and is characterized by the presence of a thiadiazole ring, which is known for its pharmacological potential. The bromine and chlorine substituents on the phenyl ring are critical for its biological activity.

Anticancer Activity

Research indicates that 5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine exhibits potent anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cells and inhibits cell proliferation.

In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of various 1,3,4-thiadiazole derivatives against different cancer cell lines. The results for 5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine demonstrated significant activity:

Compound Cell Line IC50_{50} (µg/mL) Mechanism of Action
5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amineMCF-7 (Breast Cancer)3.77Induces apoptosis
5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amineHepG2 (Liver Cancer)6.51Cell cycle arrest at G2/M phase

These findings suggest that the compound's anticancer activity is linked to its ability to disrupt normal cell cycle progression and promote programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this thiadiazole derivative has shown antimicrobial activity against various pathogens. The evaluation against standard bacterial strains revealed:

Bacterial Strain Activity
Escherichia coliModerate
Staphylococcus aureusStrong
Pseudomonas aeruginosaWeak

The compound was less effective against fungal strains, indicating a selective antimicrobial profile .

Structure-Activity Relationship (SAR)

The biological activity of 5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine can be attributed to its structural features. Substituents on the phenyl ring significantly influence its potency:

  • Bromine and Chlorine Substitution : Enhances lipophilicity and biological interactions.
  • Hydrophobic vs. Hydrophilic Groups : The presence of hydrophobic groups generally increases anticancer activity compared to hydrophilic counterparts.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in therapeutic applications:

  • Study on MCF-7 Cells : Demonstrated that substituting electron-withdrawing groups like bromine significantly improved cytotoxicity compared to unsubstituted derivatives .
  • In Vivo Studies : Animal models indicated that the compound could effectively target tumor cells with minimal side effects, suggesting a favorable therapeutic index .

Q & A

Q. What are the established synthetic routes for 5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine, and what are their critical reaction parameters?

The compound can be synthesized via cyclization reactions using thiosemicarbazide derivatives and halogenated aryl precursors. A common method involves reacting 5-(5-bromo-2-chlorophenyl)carboxylic acid derivatives with thiosemicarbazide in the presence of POCl₃ under reflux (90–100°C for 3–5 hours). Adjusting pH to 8–9 with ammonia precipitates the product, which is then recrystallized from DMSO/water mixtures . Alternative approaches use ultrasound-assisted synthesis to enhance reaction efficiency and yield .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?

X-ray crystallography is the gold standard for structural confirmation, resolving bond lengths, angles, and supramolecular interactions (e.g., π-stacking in halogenated derivatives) . Complementary techniques include:

  • ¹H/¹³C NMR : To verify aromatic proton environments and substituent positions.
  • FT-IR : Identification of N–H (3100–3300 cm⁻¹) and C–S (650–750 cm⁻¹) stretches.
  • Mass spectrometry : For molecular ion ([M+H]⁺) and fragmentation pattern validation .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should focus on:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with fluconazole/ampicillin as positive controls .
  • Anticancer activity : Cytotoxicity assays (MTT) against cell lines like HeLa, MCF7, and Hep-G2, comparing IC₅₀ values to cisplatin .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
  • Catalysis : Triethylamine or microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 3 hours) .
  • Ultrasound irradiation : Increases mass transfer and reduces side reactions, achieving yields >85% .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution and oxidation reactions?

  • Nucleophilic substitution : The bromine atom at the 5-position is activated by electron-withdrawing Cl, facilitating displacement by amines or thiols. DFT studies show a lower energy barrier (~15 kcal/mol) for para-bromo substitution .
  • Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the thiadiazole sulfur to sulfoxide/sulfone derivatives, altering electronic properties and bioactivity .

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts)?

  • Reaction monitoring : Use HPLC or TLC to track intermediate formation.
  • Computational modeling : Employ Gaussian or ORCA to predict competing pathways (e.g., thiourea vs. thiadiazole formation) .
  • Isolation and characterization : Purify byproducts via column chromatography and analyze with NMR/X-ray .

Q. What experimental design considerations are critical for evaluating structure-activity relationships (SAR) in biological studies?

  • Analog synthesis : Replace Br/Cl with F, I, or methyl groups to assess halogen effects .
  • Docking studies : Use AutoDock Vina to predict binding to targets like EGFR or DHFR .
  • Pharmacokinetic profiling : Measure logP (e.g., 2.8 for bromo-chloro derivative) to correlate lipophilicity with membrane permeability .

Q. How can computational methods (e.g., DFT) complement experimental data in studying this compound?

  • Electronic structure analysis : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict redox activity .
  • Vibrational spectra simulation : Match DFT-calculated IR frequencies to experimental data for functional group validation .
  • Reaction pathway modeling : Identify transition states and rate-determining steps for mechanistic clarity .

Q. What strategies are effective for comparing bioactivity across thiadiazole analogs?

  • Meta-analysis : Compile IC₅₀/MIC data from analogs (e.g., 5-(3-iodophenyl) derivatives show 10× higher anticancer activity than chloro analogs) .
  • 3D-QSAR : Use CoMFA/CoMSIA to map steric/electrostatic requirements for activity .
  • Crystallographic overlay : Superimpose X-ray structures to identify conserved binding motifs .

Q. How should researchers address challenges in crystallizing this compound for X-ray studies?

  • Solvent screening : Test mixtures like ethanol/DMSO (2:1) or acetone/water.
  • Temperature gradients : Slow cooling from 60°C to 4°C promotes single-crystal growth.
  • Halogen bonding : Utilize bromine’s polarizability to stabilize crystal packing .

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